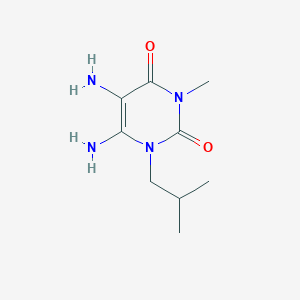

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of pyrimidine derivatives often involves multi-step chemical reactions, including condensation and nitration processes. For instance, synthesis and structural analysis of similar compounds have been achieved through reactions involving specific precursors and conditions, demonstrating the complexity and precision required in synthesizing pyrimidine derivatives (Guo et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized using spectroscopic techniques and X-ray crystallography. Studies have detailed the crystal and molecular structure of various pyrimidine derivatives, providing insights into their three-dimensional arrangement and confirming structural hypotheses through experimental data and density functional theory (DFT) calculations (Opozda et al., 2006).

Chemical Reactions and Properties

Chemical properties of pyrimidine derivatives, including reactivity and interaction with other compounds, are essential for understanding their potential applications. For example, the synthesis of FOX-7 from pyrimidine precursors involves specific nitration and hydrolysis steps, indicating the reactivity of these molecules under various chemical conditions (Latypov et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

Scalable Synthesis without Hazardous By-Products : The synthesis of 1,1-diamino-2,2-dinitroethene, which is related to 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione, involves a process suitable for scaling up. This process avoids the use of hazardous intermediates like dinitromethane, enhancing process safety significantly (Jalový et al., 2013).

Modeling of Synthesis Conditions : Another study focused on modeling the synthesis of 1,1-diamino-2,2-dinitroethene (DADNE) from 2-methylpyrimidine-4,6-dione, which is a process related to the synthesis of 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. This model could be useful for studying the nitration process on a large scale (Trzciński & Chyłek, 2012).

Crystal Structure Analysis

- Crystal Structure Determination : The crystal structure of related compounds, such as 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate, has been determined, providing insights into the molecular configuration and potential applications in material science (Kirfel et al., 1997).

Methodological Developments

- Thin Layer Chromatography Application : The use of thin layer chromatography for determining the precursors in the synthesis of compounds related to 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione has been explored, providing a methodology for monitoring synthesis processes (Bła̧dek et al., 2009).

Synthesis and Characterization

Antiproliferative Evaluation : N-alkylated derivatives of 6-isobutyl and propyl pyrimidine, structurally related to 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione, have been synthesized and evaluated for their antiproliferative effects on various tumor cell lines. This indicates a potential application in cancer research (Gazivoda Kraljević et al., 2014).

Anti-inflammatory Activity : The synthesis of a related compound, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, and its significant anti-inflammatory activity highlight a potential application in the development of anti-inflammatory drugs (Dong, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,6-diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULNACCPMCVPGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399418 |

Source

|

| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione | |

CAS RN |

78033-18-8 |

Source

|

| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

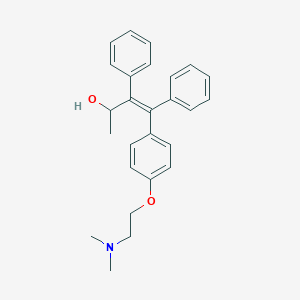

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

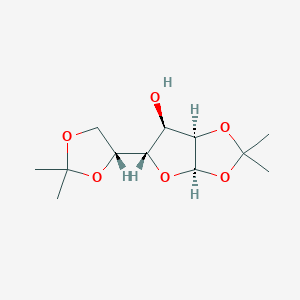

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)